1-(Benzoylamino)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

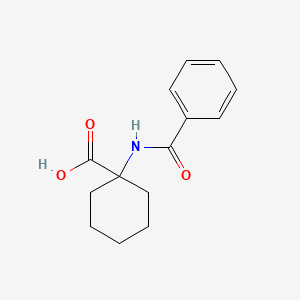

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-12(11-7-3-1-4-8-11)15-14(13(17)18)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBPKXQOOLZRLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of N Acylated Cyclohexanecarboxylic Acid Derivatives

N-acylated cyclohexanecarboxylic acid derivatives represent a class of compounds that have garnered considerable attention in medicinal chemistry. The core structure, featuring a cyclohexane (B81311) ring, provides a three-dimensional, non-planar scaffold that is increasingly sought after in drug design to move away from flat, aromatic structures. The acylation of an amino group attached to this ring, as seen with the benzoyl group in 1-(Benzoylamino)cyclohexanecarboxylic acid, introduces an amide functionality. This modification can significantly influence the molecule's physicochemical properties, such as its ability to participate in hydrogen bonding, its lipophilicity, and its metabolic stability.

Research into various N-acylated amino acids and related derivatives has revealed a wide range of biological activities. For instance, different N-benzoyl amino acid derivatives have been synthesized and evaluated for their potential as antifungal agents. scielo.org.mx Furthermore, other derivatives of cyclohexanecarboxylic acid have been investigated as potential inhibitors for enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target in the treatment of obesity. nih.gov These studies underscore the general importance of this structural class in the search for new therapeutic leads, where the N-acyl group and the cyclohexane scaffold can be systematically modified to optimize biological activity.

Context Within Non Proteinogenic Amino Acids and Constrained Scaffolds

1-(Benzoylamino)cyclohexanecarboxylic acid is structurally derived from 1-aminocyclohexanecarboxylic acid (often abbreviated as Ac6c), which is a non-proteinogenic amino acid. Unlike the 22 proteinogenic amino acids that are encoded by the genetic code to build proteins, non-proteinogenic amino acids are not. Their incorporation into peptide chains is a key strategy in medicinal chemistry to create peptidomimetics with enhanced properties.

The primary value of the Ac6c core lies in its function as a constrained scaffold. acs.orgnih.gov The cyclohexane (B81311) ring restricts the conformational freedom of the molecule's backbone when it is incorporated into a peptide sequence. This rigidity is highly desirable for several reasons:

Structural Pre-organization: By limiting the possible conformations, the molecule can be "pre-organized" into a shape that is optimal for binding to a specific biological target, such as a receptor or enzyme. This can lead to increased potency and selectivity.

Induction of Secondary Structures: Theoretical and experimental studies have shown that the inclusion of 1-aminocyclohexanecarboxylic acid in peptides has a high propensity to induce specific secondary structures, most notably β-turns. nih.gov These turn structures are critical motifs in many biologically active peptides.

Enhanced Stability: The constrained nature of the scaffold can protect the peptide from degradation by proteases, thereby increasing its metabolic stability and in vivo half-life.

The benzoyl group on the nitrogen atom of the Ac6c core in this compound further defines its chemical character, providing a specific N-terminal protecting group that can influence its synthetic utility and interactions with other molecules.

Overview of Research Trajectories

Precursor Synthesis and Functionalization of Cyclohexanecarboxylic Acid

The foundational structure of the target molecule is cyclohexanecarboxylic acid. This is typically synthesized and then modified to introduce the necessary functional groups for subsequent reactions.

Hydrogenation of Benzoic Acid Derivatives for Cyclohexanecarboxylic Acid Scaffold Formation

A common and efficient method for producing the cyclohexanecarboxylic acid scaffold is through the hydrogenation of benzoic acid or its derivatives. google.com This reaction involves the addition of hydrogen across the aromatic ring of the benzoic acid, which saturates the ring and converts it into a cyclohexane (B81311) ring.

This process is typically carried out in the presence of a metal catalyst, such as ruthenium on a carbon support (Ru/C). googleapis.comgoogle.com The reaction conditions, including temperature, pressure, and the choice of solvent, are crucial for achieving a high yield of the desired product. For instance, the hydrogenation of p-aminobenzoic acid can be performed in an aqueous solution of sodium hydroxide (B78521) with a Ru/C catalyst under hydrogen pressure. googleapis.comgoogle.com

| Reactant | Catalyst | Conditions | Product |

| Benzoic Acid | Metal Catalyst (e.g., Ru/C) | Hydrogen Pressure, Temperature | Cyclohexanecarboxylic Acid |

| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq), 100°C, 15 bar H₂ | 4-Aminocyclohexanecarboxylic Acid |

Functionalization of Cyclohexanecarboxylic Acid at the C1 Position

Once the cyclohexanecarboxylic acid scaffold is formed, the next critical step is the introduction of an amino group at the C1 position, the same carbon that bears the carboxylic acid group. This creates the 1-aminocyclohexanecarboxylic acid intermediate, a key building block for the final product.

One of the most established methods for this transformation is the Strecker synthesis. This reaction involves treating a cyclohexanone (B45756) with an amine source (like ammonia) and a cyanide source (like potassium cyanide), followed by hydrolysis of the resulting α-aminonitrile to yield the α-amino acid. Asymmetric variations of the Strecker reaction, employing chiral auxiliaries, can be used to produce enantiomerically enriched 1-aminocyclohexanecarboxylic acid derivatives. nih.gov

N-Acylation Approaches to this compound

With the 1-aminocyclohexanecarboxylic acid intermediate in hand, the final step is the attachment of the benzoyl group to the nitrogen atom. This is achieved through an N-acylation reaction, which forms an amide bond.

Amide Bond Formation Strategies

The formation of the amide bond between the amino group of 1-aminocyclohexanecarboxylic acid and the carboxyl group of benzoic acid is a cornerstone of this synthesis. A variety of coupling reagents can be employed to facilitate this reaction, which often requires the activation of the carboxylic acid. researchgate.netarkat-usa.org

Common strategies include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Other activating agents include phosphonium (B103445) and uronium salts. arkat-usa.org

Benzoylation of Cyclohexanecarboxylic Acid Amines

The specific N-acylation reaction to produce this compound is the benzoylation of 1-aminocyclohexanecarboxylic acid. This is typically achieved by reacting the amino acid with benzoyl chloride in the presence of a base. The base, such as sodium hydroxide or triethylamine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Alternatively, benzoic anhydride (B1165640) can be used as the acylating agent. youtube.com This method can be advantageous as it avoids the formation of corrosive HCl. The choice of solvent and reaction temperature are important parameters to optimize for a high yield and purity of the final product.

| Amine | Acylating Agent | Coupling Reagent/Base | Product |

| 1-Aminocyclohexanecarboxylic Acid | Benzoic Acid | DCC, HOBt | This compound |

| 1-Aminocyclohexanecarboxylic Acid | Benzoyl Chloride | Base (e.g., NaOH) | This compound |

| 1-Aminocyclohexanecarboxylic Acid | Benzoic Anhydride | Base (e.g., Triethylamine) | This compound |

Stereoselective and Asymmetric Synthesis of Related Cyclohexane Amino Acid Derivatives

While the synthesis of racemic this compound is well-established, there is growing interest in the stereoselective and asymmetric synthesis of related cyclohexane amino acid derivatives. These methods aim to control the three-dimensional arrangement of atoms in the molecule, which can be crucial for its biological activity.

Stereoselective approaches often involve the use of chiral starting materials or chiral catalysts to favor the formation of one stereoisomer over another. mdpi.comrsc.org For example, the asymmetric Strecker reaction mentioned earlier is a powerful tool for creating chiral α-amino acids. nih.gov Other strategies include the diastereoselective functionalization of a pre-existing chiral cyclohexane scaffold.

Research in this area has led to the development of methods for synthesizing a variety of stereochemically defined cyclohexane β- and γ-amino acids with multiple hydroxyl substitutions. rsc.orgchemrxiv.org These complex molecules are of interest for their potential applications in medicinal chemistry and materials science. The insights gained from these more intricate syntheses can often be applied to the development of more refined methods for producing specific stereoisomers of this compound and its analogs.

Green Chemistry Principles in Synthesis

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. nih.govbeilstein-journals.org The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. wjpmr.com

A key goal of green chemistry is to reduce or eliminate the need for catalysts, particularly those based on heavy metals, where possible. researchgate.net One-pot multicomponent reactions, such as the aforementioned Bucherer-Bergs and Strecker syntheses, are inherently green as they reduce the number of separate reaction and purification steps, thus saving solvents and energy. rsc.orgmdpi.com

Furthermore, the choice of solvent is critical. Utilizing environmentally benign solvents like water or ethanol (B145695) instead of hazardous chlorinated solvents significantly improves the environmental profile of the synthesis. researchgate.net Research into performing organic reactions under solvent-free conditions or in aqueous media continues to be a major area of focus in green chemistry. wjpmr.com

The principle of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to sustainable reagent utilization. rsc.org Syntheses with high atom economy minimize the generation of waste. Catalytic processes, such as the asymmetric hydrogenation discussed earlier, are superior to methods that use stoichiometric reagents, which are consumed in the reaction and contribute to waste streams. rsc.org

For example, the final N-benzoylation step could be achieved using catalytic methods for direct amidation of the amino group with benzoic acid, avoiding the use of stoichiometric activating agents (like carbodiimides) that generate significant byproduct waste. sciepub.com Additionally, exploring the use of starting materials derived from renewable feedstocks, rather than petrochemical sources, is a key aspect of sustainable synthesis. rsc.org

Biocatalysis offers a powerful green alternative to traditional chemical synthesis. beilstein-journals.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exceptional chemo-, regio-, and stereoselectivity. rsc.orgnih.gov

For the synthesis of this compound, several biocatalytic strategies could be envisioned:

Enzymatic Resolution: A racemic mixture of the amino acid or a precursor could be resolved using enzymes like lipases or proteases, which selectively react with one enantiomer.

Carboxylic Acid Reductases (CARs): These enzymes can catalyze the reduction of carboxylic acids to aldehydes, offering a potential route for transformations if the carboxyl group needs to be modified. researchgate.net

Whole-Cell Biocatalysis: Using whole microorganisms can be advantageous as they contain the necessary enzymes and cofactor regeneration systems. For example, hyperthermophilic organisms like Pyrococcus furiosus have been shown to hydrogenate carboxylic acids to their corresponding alcohols, demonstrating the potential for biocatalytic reductions under mild conditions. researchgate.net

These biocatalytic methods have the potential to create more sustainable and efficient synthetic routes to chiral amino acids. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexanone |

| Benzoic acid |

| Evans' oxazolidinones |

| Pseudoephedrine |

| DTBM-BINAP |

Large-Scale Synthetic Considerations

The industrial-scale synthesis of this compound necessitates a robust, efficient, and economically viable process. Key considerations for large-scale production include the synthesis of the precursor, 1-aminocyclohexanecarboxylic acid, the subsequent N-benzoylation reaction, and the downstream processing and purification of the final product.

Synthesis of 1-Aminocyclohexanecarboxylic Acid Precursor

The large-scale production of this compound is contingent on an efficient synthesis of its precursor, 1-aminocyclohexanecarboxylic acid. Industrial processes for analogous compounds, such as trans-4-aminocyclohexanecarboxylic acid, often employ the catalytic hydrogenation of the corresponding aminobenzoic acid. These processes are designed for high throughput and yield, with specific attention to catalyst selection, reaction conditions, and stereochemical control.

For the synthesis of aminocyclohexanecarboxylic acid derivatives, ruthenium on a carbon support (Ru/C) is a commonly used catalyst. google.comgoogle.com The reaction is typically carried out in an aqueous basic solution, such as sodium hydroxide, to facilitate the dissolution of the starting material. google.com Key process parameters that are optimized for large-scale production include hydrogen pressure, temperature, and catalyst loading. google.com Lowering the hydrogen pressure is often a critical consideration for industrial applications to allow for the use of larger, multi-purpose reactors and to enhance safety. google.com

The following table outlines typical reaction conditions for the large-scale synthesis of aminocyclohexanecarboxylic acid derivatives based on patent literature.

| Parameter | Condition | Rationale |

| Catalyst | 5% Ru/C | High activity and selectivity |

| Solvent | 10% NaOH (aq) | Dissolves starting material |

| Temperature | 100-115°C | Optimal reaction rate and selectivity |

| H₂ Pressure | 15 bar | Balances reaction rate with industrial safety and equipment limitations |

| Catalyst Loading | 25% (w/w) | Ensures complete conversion in a reasonable timeframe |

Large-Scale N-Benzoylation: The Schotten-Baumann Reaction

The N-benzoylation of 1-aminocyclohexanecarboxylic acid to yield the final product is typically achieved through the Schotten-Baumann reaction. cam.ac.ukwikipedia.org This well-established method involves the reaction of an amine with an acid chloride in the presence of a base. organic-chemistry.org While straightforward in principle, scaling up this reaction presents several challenges that must be addressed to ensure high yield, purity, and process safety. cam.ac.ukdigitellinc.com

The choice of base is also a critical factor. While strong bases like sodium hydroxide are effective, they can also promote the hydrolysis of the acid chloride. cam.ac.uk Weaker bases, such as sodium bicarbonate, are sometimes preferred as they can neutralize the hydrochloric acid byproduct without significantly increasing the rate of hydrolysis. ijirset.com The control of pH is paramount for optimizing the reaction. researchgate.net

The exothermic nature of the reaction is another significant consideration for large-scale synthesis. cam.ac.uk The addition of benzoyl chloride must be carefully controlled to manage the heat generated and maintain the optimal reaction temperature. This is often achieved through slow, portion-wise addition or by using a continuous flow reactor, which offers superior heat transfer and control. cam.ac.uk

The following table summarizes key considerations for the optimization of the large-scale Schotten-Baumann reaction for the synthesis of this compound.

| Parameter | Consideration | Optimized Approach for Large-Scale Synthesis |

| Solvent System | Single vs. Biphasic | A biphasic system (e.g., water and an organic solvent like dichloromethane (B109758) or diethyl ether) is often preferred to keep the product in the organic phase and the base in the aqueous phase. wikipedia.org |

| Base Selection | Strong vs. Weak | A moderately strong base is typically used to neutralize the HCl byproduct without excessively promoting benzoyl chloride hydrolysis. |

| pH Control | Maintaining Optimal pH | Continuous monitoring and adjustment of pH to maintain a slightly alkaline condition is crucial for maximizing the rate of amidation over hydrolysis. |

| Reagent Addition | Batch vs. Continuous | Slow, controlled addition of benzoyl chloride is necessary to manage the exotherm. Continuous flow reactors can offer superior control. cam.ac.uk |

| Temperature | Reaction Rate vs. Side Reactions | The reaction is typically run at a controlled, moderate temperature to ensure a reasonable reaction rate while minimizing side reactions. |

| Mixing | Mass Transfer | Efficient agitation is required in a batch reactor to ensure good contact between the aqueous and organic phases. |

Downstream Processing and Purification

Following the reaction, the downstream processing for a large-scale synthesis focuses on the efficient isolation and purification of this compound. The initial workup typically involves separating the organic and aqueous phases. The product, being in the organic layer, is then washed to remove any remaining base or salts.

The crude product is often isolated by evaporation of the solvent. Purification is most commonly achieved through crystallization. The choice of crystallization solvent is critical for obtaining a high-purity product with a good yield. A solvent system is selected in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

General Reaction Pathways

The reactivity of this compound is largely characterized by reactions typical of its constituent functional groups. The carboxylic acid can undergo transformations at the carboxyl group, while the amide bond exhibits its own characteristic reactivity and stability.

The carboxylic acid functionality is a versatile handle for a variety of chemical modifications. msu.edu As with other carboxylic acids, it can be converted into a range of derivatives, including esters, acid halides, and amides. jackwestin.com

One of the most common transformations is esterification . This can be achieved through several methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.com This is a reversible process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternative methods for esterification that are suitable for acid-sensitive substrates include the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com For the synthesis of methyl esters, reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or dimethyl sulfate (B86663) can be employed. commonorganicchemistry.com

The carboxylic acid can also be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com This transformation is often the first step in the synthesis of other carboxylic acid derivatives, like esters and amides, as the acyl chloride is a highly reactive acylating agent. libretexts.org

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential transformation, although it typically requires specific conditions or functional group arrangements not inherently present in the parent molecule. rsc.org

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | 1-(Benzoylamino)cyclohexanecarboxylate ester |

| Alcohol, DCC, DMAP | 1-(Benzoylamino)cyclohexanecarboxylate ester | |

| Acyl Halide Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 1-(Benzoylamino)cyclohexanecarbonyl chloride |

| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC) | N-substituted 1-(Benzoylamino)cyclohexanecarboxamide |

The amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair electrons with the carbonyl group, which imparts partial double bond character to the C-N bond. chemistrysteps.com This stability makes amides the least reactive of the carboxylic acid derivatives. chemistrysteps.comlibretexts.org

Despite its stability, the amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. libretexts.orgyoutube.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a carboxylate salt and an amine. youtube.com

The amide group itself can also be a site for further reactions, although these are less common than transformations of the carboxylic acid. For instance, reduction of the amide can lead to the corresponding amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine. libretexts.org

Derivatization Strategies of the N-Acyl Group

The N-acyl portion of the molecule, specifically the benzoyl group, offers opportunities for derivatization that can modulate the compound's properties.

The benzoyl group, being an aromatic ring, can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions will be influenced by the presence of the carbonyl group, which is a deactivating group and a meta-director. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the meta-position of the benzene (B151609) ring.

Furthermore, the properties of related cyclohexanecarboxylic acid derivatives have been modified by introducing substituents onto an aromatic ring within the molecule. For example, the synthesis of cis- and trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acids and their derivatives has been reported. osti.gov This suggests that modifications to the phenyl ring of the benzoyl group in this compound are a viable strategy for creating new analogues.

The introduction of various functional groups can be achieved through the derivatization of the existing functionalities. As previously mentioned, the carboxylic acid can be converted into esters, amides, and other derivatives, thereby introducing a wide array of new functional groups. thermofisher.com For example, reacting the carboxylic acid with a diamine could introduce a primary amine, which could then be further functionalized. thermofisher.com

The benzoyl moiety can also be a site for the introduction of new functional groups. For instance, a nitro group introduced via nitration could subsequently be reduced to an amino group, which could then be used in a variety of further chemical transformations.

Reactions Involving the Cyclohexane Ring

The cyclohexane ring is a saturated aliphatic ring and is generally less reactive than the aromatic benzoyl group or the carboxylic acid and amide functionalities. However, it is not entirely inert.

One potential reaction is hydrogenation . While the cyclohexane ring is already saturated, if the starting material were an unsaturated precursor, such as a cyclohexene (B86901) or benzene derivative, hydrogenation would be a key reaction. google.comwikipedia.org For instance, cyclohexanecarboxylic acid itself is prepared by the hydrogenation of benzoic acid. wikipedia.org

More advanced strategies for functionalizing cycloalkanes have been developed, such as C-H functionalization . Recent research has demonstrated the transannular γ-arylation of cycloalkane carboxylic acids, showcasing that even seemingly unreactive C-H bonds on the ring can be targeted for modification. nih.gov Such methods could potentially be applied to this compound to introduce substituents at specific positions on the cyclohexane ring, leading to novel derivatives with defined stereochemistry.

Oxidation Reactions

The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. The molecule contains multiple sites susceptible to oxidation, including the cyclohexane ring and the benzoyl group.

Microbial degradation of cyclohexanecarboxylic acid has been shown to proceed via a β-oxidation pathway, analogous to fatty acid metabolism. nih.govresearchgate.net This suggests that under certain biological or biomimetic conditions, the cyclohexane ring of this compound could be a target for oxidative degradation.

Chemical oxidation can also lead to various products. For instance, the oxidation of cyclohexanecarboxylic acid with molecular oxygen in the presence of metal catalysts can yield cyclohexanone and cyclohexene. researchgate.net This suggests that the cyclohexane ring of the title compound could undergo similar transformations, potentially leading to ketone or alkene derivatives, although the influence of the benzoylamino substituent would need to be considered.

Furthermore, N-acyl amino acids can undergo oxidative cleavage of the C-N bond under certain conditions. nih.gov This could lead to the fragmentation of the molecule, yielding products derived from the cleavage of the bond between the cyclohexane ring and the nitrogen atom. Photocatalytic decarboxylative hydroxylation is another potential oxidative transformation, which could lead to the formation of a hydroxyl group at the position of the carboxylic acid, with the loss of carbon dioxide. organic-chemistry.org

Table 2: Potential Oxidation Reactions of this compound

| Reaction Type | Potential Reagents/Conditions | Potential Product(s) | Notes |

| Ring Oxidation | O₂, Metal Catalysts | Cyclohexanone or cyclohexene derivatives | Based on the reactivity of cyclohexanecarboxylic acid. researchgate.net |

| Oxidative C-N Cleavage | Oxidizing agents | Cleavage products of the C-N bond | Observed in other N-acyl amino acids. nih.gov |

| Decarboxylative Hydroxylation | Photocatalyst, Light, O₂ | 1-(Benzoylamino)cyclohexanol | A potential transformation based on general methods. organic-chemistry.org |

| Microbial Degradation | Acclimated activated sludge | Degradation products via β-oxidation pathway | Based on studies with cyclohexanecarboxylic acid. nih.govnih.gov |

Mechanistic Investigations of Related N-Acylated Amino Acid Transformations

The study of reaction mechanisms provides fundamental insights into the reactivity of molecules. While specific mechanistic studies on this compound are limited, a wealth of information is available for related N-acylated amino acids, shedding light on potential transformations this compound might undergo.

Racemization: N-acylamino acid racemases are enzymes that catalyze the racemization of N-acylamino acids. nih.gov Mechanistic studies suggest that this process involves a 1,1-proton exchange catalyzed by a framework of specific amino acid residues within the enzyme's active site. nih.gov In non-enzymatic systems, racemization of activated N-acyl amino acids during peptide synthesis is a well-known phenomenon that can occur through the formation of an oxazolinone (azlactone) intermediate. highfine.comelectronicsandbooks.com The formation of this intermediate involves the cyclization of the N-acylamino acid, which facilitates the loss of stereochemistry at the α-carbon. The rate of racemization is influenced by factors such as the nature of the activating group, the solvent, and the presence of bases. highfine.com

Cyclization: N-acylated amino acids can undergo intramolecular cyclization reactions to form various heterocyclic structures. For instance, N-acylated aspartic and glutamic acid derivatives can cyclize to form succinimide (B58015) and pyroglutamic acid derivatives, respectively. researchgate.net The mechanism of these cyclizations often involves the activation of the terminal carboxylic acid, followed by intramolecular nucleophilic attack by the amide nitrogen.

Rearrangement Reactions: N-acylated amino acids and their derivatives can participate in various rearrangement reactions. The Hofmann, Curtius, and Beckmann rearrangements are classical examples that involve the migration of a group to an electron-deficient nitrogen atom. byjus.commasterorganicchemistry.combeilstein-journals.org For instance, the Hofmann rearrangement of an N-acylamino carboxamide would lead to an amine with one fewer carbon atom. The mechanism typically involves the formation of a nitrene or a related intermediate. Another important transformation is the N-to-O acyl migration, which is a well-known side reaction in peptide chemistry involving serine or threonine residues. This intramolecular acyl migration proceeds through a five-membered ring intermediate. researchgate.net

Table 3: Mechanistic Pathways of Related N-Acylated Amino Acid Transformations

| Transformation | Key Intermediate(s) | Mechanistic Features |

| Racemization | Oxazolinone (Azlactone) | Base-catalyzed formation of a planar intermediate, leading to loss of stereochemistry. highfine.comelectronicsandbooks.com |

| Cyclization | Activated carboxylic acid | Intramolecular nucleophilic attack by the amide nitrogen. researchgate.net |

| Hofmann Rearrangement | Isocyanate, Nitrene | Migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom. byjus.commasterorganicchemistry.com |

| Curtius Rearrangement | Acyl nitrene, Isocyanate | Thermal or photochemical decomposition of an acyl azide. byjus.commasterorganicchemistry.com |

| N-to-O Acyl Migration | Five-membered cyclic intermediate | Intramolecular transfer of the acyl group from the nitrogen to a hydroxyl group. researchgate.net |

Structural Aspects and Conformational Analysis

Conformational Constraints Imposed by the Cyclohexane (B81311) Ring

The cyclohexane ring, a fundamental structural motif in organic chemistry, is not planar but exists in a variety of puckered conformations, the most stable of which is the chair conformation. pressbooks.pub In this arrangement, the carbon-carbon bonds are staggered, minimizing torsional strain, and the bond angles are close to the ideal tetrahedral angle of 109.5°, thus relieving angle strain. pressbooks.pub The substituents on the cyclohexane ring can occupy two distinct types of positions: axial (perpendicular to the plane of the ring) and equatorial (in the plane of the ring). pressbooks.pub

For 1-(benzoylamino)cyclohexanecarboxylic acid, the voluminous benzoylamino and carboxylic acid groups attached to the C1 position of the cyclohexane ring introduce significant steric hindrance. This steric bulk profoundly influences the conformational equilibrium of the ring. The chair conformation in which these large substituents occupy the more spacious equatorial positions is overwhelmingly favored to minimize steric strain. utdallas.edu Placing these groups in the axial positions would lead to severe 1,3-diaxial interactions with the axial hydrogens on C3 and C5, a energetically unfavorable arrangement. utdallas.edu The cyclohexane ring thus acts as a conformational anchor, restricting the spatial orientation of the attached functional groups.

Influence of α,α-Disubstitution on Molecular Conformation

The substitution of two groups on the same carbon atom (α,α-disubstitution) of an amino acid, as seen in this compound, severely restricts the conformational freedom of the molecule. nih.gov This is a well-established principle in peptide chemistry, where α,α-disubstituted amino acids are known to induce specific secondary structures, such as β-bends and 3(10)-helices. nih.govnih.gov The tetrasubstituted α-carbon atom in this compound, being part of the cyclohexane ring, further rigidifies the structure.

Stereochemical Purity and Isomeric Forms

This compound is a chiral molecule, as the α-carbon (C1) is attached to four different groups: the benzoylamino group, the carboxylic acid group, and two different carbon chains within the cyclohexane ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-(benzoylamino)cyclohexanecarboxylic acid. nih.gov These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. nih.gov

The synthesis of this compound without the use of chiral catalysts or resolving agents will typically result in a racemic mixture, an equal mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is crucial for applications where stereochemistry is important, such as in pharmacology, as enantiomers can exhibit different biological activities. nih.gov

Furthermore, the cyclohexane ring itself can exhibit cis/trans isomerism if other substituents are present on the ring. However, in the case of this compound, as the two key functional groups are attached to the same carbon, this form of isomerism is not present within the core structure.

Advanced Spectroscopic Characterization Techniques

A variety of advanced spectroscopic techniques are employed to elucidate the detailed structural features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for determining the connectivity and chemical environment of atoms within the molecule. thermofisher.com In ¹H NMR, the chemical shifts of the protons on the cyclohexane ring can provide information about their axial or equatorial orientation. chemicalbook.com The proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift (10-12 ppm). libretexts.org In ¹³C NMR, the carbonyl carbon of the carboxylic acid is highly deshielded and appears in the range of 160-180 ppm. libretexts.orgspectrabase.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. thermofisher.com The carboxylic acid group exhibits a characteristic broad O-H stretching absorption in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1710 cm⁻¹. libretexts.org The amide group of the benzoylamino moiety shows a characteristic C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band).

The following table summarizes the expected key spectroscopic data for this compound:

| Spectroscopic Technique | Functional Group | Characteristic Signal |

| ¹H NMR | Carboxylic Acid (-COOH) | Broad singlet, ~10-12 ppm |

| ¹³C NMR | Carboxylic Acid Carbonyl | ~160-180 ppm |

| IR Spectroscopy | Carboxylic Acid O-H | Broad, 2500-3300 cm⁻¹ |

| IR Spectroscopy | Carboxylic Acid C=O | Strong, ~1710 cm⁻¹ |

| IR Spectroscopy | Amide C=O (Amide I) | ~1650 cm⁻¹ |

| IR Spectroscopy | Amide N-H bend (Amide II) | ~1550 cm⁻¹ |

X-ray Crystallography Studies of Related Structures

Studies on derivatives of 1-aminocyclohexanecarboxylic acid and other α,α-disubstituted amino acids have shown that the cyclohexane ring typically adopts a chair conformation in the solid state. nih.gov The substituents at the C1 position are generally found to be in equatorial or pseudo-equatorial orientations to minimize steric strain. The crystal packing is often dominated by hydrogen bonding interactions involving the carboxylic acid and amide functional groups, leading to the formation of extended supramolecular architectures. weizmann.ac.il

Role As Building Blocks and Scaffolds in Organic Synthesis

Design of Constrained Amino Acid Derivatives and Peptidomimetics

The incorporation of conformationally restricted amino acids is a well-established strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. The rigid cyclohexane (B81311) ring of 1-(benzoylamino)cyclohexanecarboxylic acid serves to limit the conformational flexibility of the peptide backbone, a critical factor in dictating biological activity.

Peptide secondary structures, such as β-turns, α-helices, and β-sheets, are crucial for molecular recognition and biological function. The defined spatial orientation of substituents on the cyclohexane ring of this compound can be exploited to mimic these secondary structures. For instance, the fixed distance and relative orientation between the amino and carboxyl groups can pre-organize a peptide chain into a conformation that resembles a β-turn. This ability to induce specific secondary structures is a key attribute in the design of potent and selective receptor ligands and enzyme inhibitors. While specific studies detailing the precise dihedral angles induced by this compound are not extensively documented in publicly available literature, the principle is well-established with analogous cyclic amino acids.

Synthetic Intermediates for Complex Molecular Architectures

Beyond peptidomimetics, this compound serves as a versatile intermediate for the synthesis of more complex molecular frameworks, including heterocyclic systems.

The functional groups of this compound can be chemically manipulated to construct various heterocyclic rings. For example, the carboxylic acid can be reduced to an alcohol, which can then participate in cyclization reactions. The benzoylamino group can also be modified or cleaved to unmask a primary amine, providing another reactive handle for heterocycle formation. While specific, named heterocyclic systems derived directly from this compound are not prominently reported, the potential for its use in generating novel fused or spirocyclic systems is significant, given the reactivity of its constituent functional groups.

Multi-component reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools in combinatorial chemistry for the rapid generation of molecular diversity. These reactions involve the combination of three or more starting materials in a single synthetic step to produce a complex product. Carboxylic acids are key components in both the Passerini (aldehyde/ketone, isocyanide, carboxylic acid) and Ugi (aldehyde/ketone, amine, isocyanide, carboxylic acid) reactions.

There is a lack of specific literature examples demonstrating the use of this compound in such reactions. However, its structure suggests it could be a viable carboxylic acid component. Its participation in an Ugi reaction, for instance, could lead to the formation of complex peptidomimetic structures incorporating the constrained cyclohexane scaffold. The steric bulk of the cyclohexane ring might influence the stereochemical outcome of the reaction, potentially leading to the diastereoselective synthesis of complex molecules.

| Reaction Type | Potential Role of this compound | Potential Product Features |

| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy carboxamide with a constrained cyclohexane moiety |

| Ugi Reaction | Carboxylic Acid Component | Complex peptidomimetic with a constrained cyclohexane scaffold |

Applications in Medicinal Chemistry Scaffold Design

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The this compound moiety presents an attractive scaffold for medicinal chemistry due to its rigid three-dimensional structure. This rigidity can help in positioning pharmacophoric groups in a well-defined spatial arrangement, which is often a prerequisite for high-affinity binding to biological targets.

The cyclohexane ring can be further functionalized to introduce additional diversity. The benzoyl group can be replaced with other acyl groups to explore structure-activity relationships (SAR). The carboxylic acid can be converted to other functional groups, such as esters or amides, to modulate physicochemical properties like solubility and lipophilicity. While there are no widely marketed drugs that are direct derivatives of this compound, the broader class of cyclohexanecarboxylic acid derivatives has been explored for various therapeutic applications, including as VLA-4 antagonists with favorable pharmacokinetic properties. The inherent structural features of this compound make it a promising starting point for the design of novel bioactive compounds.

Potential as Ligands and Complexing Agents

The molecular structure of this compound contains multiple heteroatoms with lone pairs of electrons, suggesting its potential to act as a ligand in coordination chemistry. Ligands are molecules or ions that donate electron pairs to a central metal atom or ion to form a coordination complex. The study of such complexes is vital, as they play roles in catalysis, biological systems, and materials science. N-acyl amino acids, which are structurally analogous to this compound, are known to form stable complexes with a variety of transition metals. uctm.edunih.govjofamericanscience.org

The primary coordination sites in this compound are the oxygen atoms of the carboxylate group and the carbonyl oxygen of the amide group.

Carboxylate Group: Upon deprotonation, the carboxylic acid forms a carboxylate anion (-COO⁻), which is an excellent coordinating agent. It can bind to a metal ion in several modes:

Monodentate: One of the oxygen atoms binds to the metal center.

Bidentate Chelate: Both oxygen atoms bind to the same metal center, forming a stable five-membered ring. This chelation effect significantly enhances the stability of the resulting complex.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers, linking them to form polynuclear structures or coordination polymers. researchgate.net

Amide Group: The carbonyl oxygen of the benzamide moiety possesses lone pairs and can act as a secondary donor site. While the amide nitrogen's lone pair is delocalized through resonance and less available for coordination, the carbonyl oxygen is a well-established coordination site. nih.govauburn.edu

The ability of this compound to act as a multidentate ligand through both the carboxylate and amide groups allows for the formation of highly stable chelate complexes. Coordination involving both the carboxylate and the amide carbonyl oxygen would result in a seven-membered chelate ring. Studies on related N-benzoyl amino acid derivatives confirm that the carboxyl group often coordinates in a bidentate chelate fashion, and the amide oxygen can also participate in binding. uctm.edu This chelating ability is crucial for applications such as stabilizing metal ions, directing catalytic reactions, and modeling active sites in metalloproteins. jofamericanscience.org

Table 3: Potential Coordination Sites and Modes

| Potential Donor Atom(s) | Coordination Mode | Resulting Structure |

|---|---|---|

| Carboxylate Oxygen | Monodentate | Metal bound to a single oxygen atom. |

| Both Carboxylate Oxygens | Bidentate Chelate | Stable 5-membered ring with the metal center. wikipedia.org |

| Both Carboxylate Oxygens | Bidentate Bridging | Links two separate metal centers. researchgate.net |

| Amide Carbonyl Oxygen | Monodentate | Metal bound to the amide oxygen. nih.gov |

Computational and Theoretical Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 1-(Benzoylamino)cyclohexanecarboxylic acid and how its shape influences its properties. The flexibility of the cyclohexane (B81311) ring, coupled with the rotatable bonds of the benzoylamino and carboxylic acid substituents, means the molecule can adopt various spatial arrangements, or conformations.

Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. nih.gov Such studies can reveal how substituents exert steric directing effects on a molecule's side chains. nih.gov For a molecule like this compound, this involves determining the preferred orientation of the equatorial and axial positions of the substituents on the cyclohexane ring and the spatial relationship between the phenyl group, the amide linkage, and the carboxylic acid.

Computational techniques like Monte Carlo methods can be used to perform a conformational search by repeatedly sampling random structures. researchgate.net These initial structures can then be optimized using various levels of theory, from semi-empirical methods to more accurate Density Functional Theory (DFT) calculations, to find the local and global energy minima. researchgate.net The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. researchgate.net These modeling studies are crucial as the molecule's conformation can significantly impact its interaction with other molecules, such as enzymes or receptors. nih.gov

Quantum Chemical Calculations (e.g., DFT for structural validation, electronic properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in the chemical industry for detailed investigations of molecular systems. scribd.com These calculations can be used to validate experimental findings and to explore the electronic properties of this compound.

For structural validation, the geometry of the molecule can be optimized using a specific DFT functional and basis set, such as B3LYP/6-311+G(d,p). researchgate.net The resulting optimized geometrical parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography, if available. mdpi.com Furthermore, vibrational frequencies can be calculated and compared with experimental FT-IR spectra to confirm the structure. nih.gov Similarly, electronic transitions can be simulated and compared with UV-Vis spectra. nih.gov

DFT is also used to determine key electronic properties by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive molecule. researchgate.net These calculations provide a deeper understanding of the molecule's electronic structure and potential reactivity. researchgate.netresearchgate.net

| Property | Description | Typical Application |

| Geometry Optimization | Calculation of the lowest energy arrangement of atoms in a molecule. | Provides optimized bond lengths, bond angles, and dihedral angles for structural validation. researchgate.net |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability. researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability. researchgate.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of molecular reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites in the molecule. nih.gov |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Used to simulate an infrared (IR) spectrum for comparison with experimental data. nih.gov |

Mechanistic Pathways Elucidation through Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving the synthesis or transformation of this compound. rsc.org By modeling the reaction pathway, chemists can identify transition states, intermediates, and the associated energy barriers, providing a step-by-step picture of how reactants are converted into products. rsc.orgresearchgate.net

For example, computational studies on the hydrolysis of amides, a key functional group in this compound, have been performed using DFT methods like M06-2X. researchgate.netnih.gov Such studies can establish multi-step mechanisms, for instance, involving the nucleophilic attack on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent breakdown to products. researchgate.netnih.gov The calculated energy profiles for these pathways can help determine the rate-limiting step of the reaction and explain how catalysts might lower the activation energy. researchgate.net

Advanced computational approaches can even automate the search for reaction paths, helping to discover novel reaction mechanisms. nih.gov These methods can be applied to understand the synthesis of this compound, potentially from precursors like cyclohexanecarboxylic acid and a benzoylating agent. wikipedia.org By modeling the potential energy surface, researchers can gain insights into the thermodynamics and kinetics of the reaction, which is crucial for optimizing reaction conditions. rsc.org

Predictive Studies for Reactivity and Selectivity

Beyond explaining existing data, computational chemistry is increasingly used to predict the reactivity and selectivity of molecules in various reactions. rsc.org For this compound, this could involve predicting its most reactive sites or the stereochemical outcome of a reaction.

Computational protocols that combine molecular docking with molecular dynamics (MD) simulations can be used to predict the enantioselectivity of enzymatic reactions. nih.gov If this compound were a substrate for an enzyme, such methods could predict which enantiomer would be preferentially formed or consumed. nih.gov These predictions are based on analyzing the frequency of near-attack conformations during the simulations. nih.gov

Machine learning models, such as graph-convolutional neural networks, are also emerging as powerful tools for predicting reaction outcomes. rsc.org These models can be trained on large datasets of known reactions to predict the site selectivity of C-H functionalization reactions on complex molecules. rsc.org For this compound, such a model could predict which of the many C-H bonds on the cyclohexane or phenyl rings would be most likely to react under specific conditions, guiding the design of new synthetic routes. rsc.org In silico tools like the calculation of Fukui functions can also help predict reactive sites within a molecule. nih.gov

Future Directions in Research

Novel Synthetic Routes and Green Methodologies

The synthesis of N-acyl amino acids, including 1-(Benzoylamino)cyclohexanecarboxylic acid, has traditionally relied on methods like the Schotten-Baumann reaction, which often involves harsh alkaline conditions and the use of acyl chlorides. uni-duesseldorf.deresearchgate.net Modern chemistry is increasingly focused on developing greener and more efficient synthetic protocols that minimize waste and avoid hazardous reagents. scispace.com

Future research will likely focus on several innovative approaches:

Biocatalysis : The use of enzymes, such as lipases or aminoacylases, offers a highly selective and environmentally benign alternative for amide bond formation. rsc.orgnih.gov These enzymatic methods function under mild conditions and can reduce the generation of by-products. nih.govnih.gov ATP-dependent enzymes, in particular, are promising for driving the reaction to completion. rsc.orgnih.govrsc.org

Catalytic Amidation : The development of catalytic methods that avoid the use of stoichiometric activating agents is a key goal for green chemistry. scispace.com This includes the use of organocatalysts, such as those based on boric acid, and transition metal catalysts that can directly couple carboxylic acids and amines. sigmaaldrich.com

Photocatalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions. rsc.orgresearchgate.net Future work could explore the direct photocatalytic amidation of 1-aminocyclohexanecarboxylic acid with benzoic acid derivatives, potentially offering a low-cost and sustainable synthetic pathway. nju.edu.cnacs.org

| Methodology | Typical Reagents/Catalysts | Reaction Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Traditional (e.g., Schotten-Baumann) | Acyl chloride, NaOH | Harsh (alkaline pH) | - High yield but generates stoichiometric waste (NaCl).

|

| Biocatalysis | Enzymes (e.g., Lipase, Aminoacylase) | Mild (aqueous, near-neutral pH, room temp.) | + High selectivity, green solvent (water), biodegradable catalyst.

|

| Catalytic Amidation | Boric acid, Ruthenium complexes | Mild to moderate | + High atom economy, avoids stoichiometric activators.

|

| Photocatalysis | Photocatalyst (e.g., organic dyes, metal complexes), Visible Light | Mild (room temp.) | + Uses light as a traceless reagent, environmentally benign.

|

Exploration of Undiscovered Reactivity Patterns

The chemical structure of this compound, featuring a stable amide, a reactive carboxylic acid, and a saturated carbocyclic ring, offers a platform for exploring novel reactivity. While the fundamental reactions of these functional groups are well-known, their interplay within this specific molecular architecture could lead to undiscovered chemical transformations.

Future research could investigate:

Radical-Mediated Reactions : The carboxylic acid moiety can serve as a precursor to alkyl radicals via photocatalytic aminodecarboxylation. nih.gov This would transform the carboxylate into a reactive intermediate, enabling the formation of new carbon-nitrogen or carbon-carbon bonds at that position, a strategy not accessible through conventional two-electron pathways. nih.gov

C-H Bond Functionalization : The cyclohexane (B81311) ring is rich in C-H bonds. The development of selective catalytic methods to functionalize these bonds would open a vast chemical space for creating new derivatives. Directing groups, possibly the amide or carboxylate itself, could be used to achieve site-selectivity, allowing for the introduction of new substituents onto the carbocyclic core.

Novel Cyclization Reactions : Studies on simpler N-benzoyl-α-amino acids have explored their cyclization kinetics. ajol.info Investigating analogous intramolecular reactions with the cyclohexyl scaffold could lead to new heterocyclic systems with constrained conformations, which could be of interest in medicinal chemistry.

Photoactivated Crosslinking : Analogous to how the unnatural amino acid p-benzoyl-l-phenylalanine is used, the benzoyl group could potentially be modified to act as a photoactivatable crosslinking agent. nih.gov This would allow the molecule, if incorporated into a larger system, to form covalent bonds with nearby molecules upon UV irradiation.

| Functional Group | Potential Reaction Type | Anticipated Outcome |

|---|---|---|

| Carboxylic Acid | Photocatalytic Decarboxylation | Generation of a cyclohexyl radical for novel bond formations. nih.gov |

| Cyclohexane Ring | Catalytic C-H Functionalization | Introduction of new functional groups (e.g., alkyl, aryl, hydroxyl) directly onto the ring. |

| Amide/Carboxylic Acid | Intramolecular Cyclization | Formation of novel bicyclic lactams or other heterocyclic structures. |

| Benzoyl Group | Modification for Photoactivation | Creation of a photo-crosslinking agent for mapping molecular interactions. nih.gov |

Advanced Applications in Material Science

The unique combination of a rigid cyclohexane ring, a planar benzoyl group, and functional handles (amide and carboxylic acid) makes this compound an intriguing building block for new materials.

Polymer Synthesis : N-acyl amino acids can be converted into polymerizable monomers. acs.orgnih.gov For instance, modification of the amino or carboxyl group to include a vinyl group could allow for the synthesis of novel polyamides or poly(amino acids). These polymers could possess unique properties due to the bulky and rigid cyclohexyl and benzoyl groups along the polymer chain, potentially finding use in areas like chiral recognition or as biocompatible materials. rsc.org The precise synthesis of such polymers could be achieved through controlled radical polymerization techniques. rsc.org

Liquid Crystals : The molecular structure contains elements common to liquid crystalline compounds (mesogens), namely a rigid core (benzoyl and cyclohexyl groups). Derivatives of cyclohexanecarboxylic acid are known to be components in liquid crystal compositions. google.com By modifying the structure, for example, by esterifying the carboxylic acid with a long alkyl chain or another aromatic group, it may be possible to induce liquid crystalline phases. Such materials could have applications in display technologies and optical sensors. The study of related dicarboxylic acids derived from cyclohexene (B86901) has shown their potential as surfactants and in forming ordered liquid crystalline phases. mst.edu

| Application Area | Relevant Structural Feature | Potential Material Properties |

|---|---|---|

| Advanced Polymers | Amide and Carboxylic Acid (for polymerization), Cyclohexyl/Benzoyl groups | Enhanced thermal stability, rigidity, hydrophobicity, biocompatibility, chiral separation capabilities. rsc.org |

| Liquid Crystals | Rigid Benzoyl and Cyclohexane Core | Nematic or smectic phases, tunable optical and dielectric properties for display applications. google.com |

| Hydrogels | Amide and Carboxylic Acid (for H-bonding) | Self-assembly into supramolecular networks for drug delivery or tissue engineering. |

Integration with Machine Learning for Design and Prediction

De Novo Design : Generative AI models can be trained on large chemical databases to design entirely new molecules with desired properties. ardigen.comelsevier.com By providing a set of target parameters (e.g., high affinity for a biological target, specific liquid crystal transition temperatures), ML algorithms could propose novel derivatives of this compound that are optimized for a particular function.

Property Prediction : Machine learning models are increasingly used to accurately predict a wide range of chemical and biological properties, such as ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles for drug candidates or the physical properties of materials. verisimlife.comnih.govspringernature.com Applying these models to a virtual library of derivatives could rapidly identify the most promising candidates for synthesis, saving significant time and resources. springernature.com

Reaction Prediction and Optimization : Predicting the outcome of chemical reactions is a fundamental challenge in chemistry. neurips.cc ML models can learn from vast datasets of known reactions to predict the major products of a given set of reactants and conditions. nips.ccnih.gov This can guide the discovery of novel reactivity patterns and help optimize synthetic routes by identifying the most efficient conditions. neurips.ccnih.gov

Mechanism Elucidation : In combination with computational chemistry methods like Density Functional Theory (DFT), machine learning can help elucidate complex reaction mechanisms. grnjournal.usmdpi.comacs.org By predicting transition state energies and mapping reaction pathways, these integrated approaches provide a deeper understanding of how chemical transformations occur, which is crucial for rational catalyst design and reaction optimization. nih.govrsc.org

| ML Application | Required Data | Potential Research Impact |

|---|---|---|

| De Novo Molecular Design | Large datasets of molecules with known properties (e.g., biological activity, material properties). | Rapid generation of novel, optimized derivatives for specific applications in medicine or materials science. elsevier.com |

| Property Prediction (QSAR/QSPR) | Structures and experimentally measured properties for a set of related compounds. | High-throughput virtual screening to prioritize synthetic targets and reduce experimental costs. verisimlife.com |

| Reaction Outcome Prediction | Databases of known chemical reactions with reactants, reagents, and products. | Accelerated discovery of new reactions and optimization of synthetic routes. nips.ccnih.gov |

| Mechanism Analysis | Quantum chemical calculations (e.g., DFT) of reaction pathways and transition states. | Fundamental insights into reactivity, enabling rational design of catalysts and reaction conditions. grnjournal.usmdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(Benzoylamino)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Benzoylation of cyclohexanecarboxylic acid derivatives using benzoyl chloride (or activated benzoyl equivalents) is a common approach. Reaction optimization involves controlling temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometry of coupling agents like EDC/HOBt. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and characterize intermediates via IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How is the structural integrity of this compound confirmed experimentally?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., space group P2₁/c, symmetry codes as in ).

- NMR : Confirm benzoylamino substitution via ¹H-NMR (δ ~7.4–7.6 ppm for aromatic protons) and ¹³C-NMR (amide carbonyl at ~168 ppm) .

- Data Validation : Compare experimental results with computational models (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How does enantiomeric purity impact the biological activity of this compound derivatives?

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., Diels-Alder reactions with enantioselective catalysts) to synthesize (1S,2S)- or (1R,2R)-configured analogs .

- Biological Relevance : Test enantiomers for differential COX-1/COX-2 inhibition using in vitro enzymatic assays (IC₅₀ comparisons) .

Q. What computational strategies predict the interaction of this compound with cyclooxygenase (COX) enzymes?

- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model binding to COX-2’s active site (PDB ID: 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355 .

- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Experimental Design : Standardize assay conditions (e.g., cell lines, incubation time, and inhibitor concentrations).

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ variability) and validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Methodological and Analytical Questions

Q. What analytical techniques are recommended for assessing the stability of this compound under physiological conditions?

- HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours (e.g., C18 column, gradient elution with 0.1% formic acid).

- Accelerated Stability Studies : Expose the compound to UV light (254 nm) and elevated humidity (40°C/75% RH) to identify photodegradants .

Q. How can researchers optimize the synthesis of polyunsaturated fatty acid analogs using this compound as a substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.